molecular formula C24H28N2O3S B15097275 7,7-dimethyl-1-[({2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one

7,7-dimethyl-1-[({2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one

Cat. No.: B15097275
M. Wt: 424.6 g/mol
InChI Key: VFFFEHYAKXAOBI-UHFFFAOYSA-N
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Description

7,7-dimethyl-1-[({2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)methyl]bicyclo[221]heptan-2-one is a complex organic compound with a unique structure that combines a bicyclic heptane core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-1-[({2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the bicyclic heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the dimethyl groups: This step often involves alkylation reactions using reagents such as methyl iodide.

    Attachment of the naphthalen-1-ylmethyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the imidazole ring: This step involves cyclization reactions using appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-1-[({2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7,7-dimethyl-1-[({2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-1-[({2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,7,7-trimethylbicyclo[2.2.1]heptan-2-one:

    7,7-dimethyl-2-methylenenorbornane: Another bicyclic compound with a similar core structure but different functional groups.

Uniqueness

7,7-dimethyl-1-[({2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one is unique due to its combination of a bicyclic heptane core with multiple functional groups, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H28N2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

7,7-dimethyl-1-[[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]sulfonylmethyl]bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C24H28N2O3S/c1-23(2)19-10-11-24(23,21(27)15-19)16-30(28,29)26-13-12-25-22(26)14-18-8-5-7-17-6-3-4-9-20(17)18/h3-9,19H,10-16H2,1-2H3

InChI Key

VFFFEHYAKXAOBI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN=C3CC4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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